![molecular formula C21H25N3O3 B2681249 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea CAS No. 891092-56-1](/img/structure/B2681249.png)
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea
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Description
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea is a compound that has been used in scientific research due to its potential therapeutic benefits. This compound is also known as DM-1 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Analysis
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea has been explored in the synthesis of various compounds, including deuterium-labeled derivatives for use as internal standards in liquid chromatography-mass spectrometry (LC–MS) analysis. These synthesized compounds aid in pharmacokinetic studies such as drug absorption and distribution (Liang, Wang, Yan, & Wang, 2020).
Structural Studies
The compound has been a subject of interest in structural chemistry. For example, the study of its crystal structure provides insights into molecular configurations and intermolecular interactions, which are vital for understanding its chemical behavior and potential applications in material science (Cho, Kim, Lee, & Kim, 2015).
Development of New Chemical Entities
Research has also focused on the development of new classes of cyclic dipeptidyl ureas, where compounds similar to 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea serve as key intermediates or structural analogs. These studies contribute to the discovery of novel molecules with potential therapeutic applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Role in Medicinal Chemistry
The compound is part of a broader class of urea derivatives that have been explored for their biological activities. For instance, urea derivatives have been synthesized and evaluated for their anticancer properties, contributing to the development of new anticancer agents (Feng et al., 2020).
Allosteric Antagonist Research
Research into allosteric antagonists has also involved compounds structurally related to 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea, which are used to study receptor modulation in various biological systems. This research contributes to the understanding of receptor dynamics and potential therapeutic targets (Wang, Horswill, Whalley, & Stephens, 2011).
properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14-8-9-18(10-15(14)2)24-13-17(11-20(24)25)23-21(26)22-12-16-6-4-5-7-19(16)27-3/h4-10,17H,11-13H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUSXRALOVOSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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